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Compound of Interest

Compound Name: 6-Formylpicolinonitrile

Cat. No.: B1333604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis and structural

validation of 6-Formylpicolinonitrile. Due to the limited availability of public experimental

spectroscopic data for 6-Formylpicolinonitrile, this document presents a comparative analysis

using predicted data for the target compound and experimental data for a structurally related

analogue, Pyridine-2-carboxaldehyde. This approach offers a framework for the spectroscopic

characterization of 6-Formylpicolinonitrile and highlights the expected spectral features.

Spectroscopic Data Comparison
The structural elucidation of 6-Formylpicolinonitrile is achieved through a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental NMR and IR

data for 6-Formylpicolinonitrile are not readily available in public databases, the following

tables summarize the predicted mass spectrometry data and provide a comparison with the

experimental data of Pyridine-2-carboxaldehyde.

Table 1: ¹H NMR Spectral Data Comparison (Predicted for 6-Formylpicolinonitrile vs.

Experimental for Pyridine-2-carboxaldehyde in CDCl₃)
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Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

6-Formylpicolinonitrile ~10.1 s H-7 (Aldehyde)

~8.2 d H-3

~8.0 t H-4

~7.9 d H-5

Pyridine-2-

carboxaldehyde
10.10 s H-7 (Aldehyde)

8.80 d H-6

7.96 t H-4

7.88 d H-3

7.54 t H-5

Table 2: ¹³C NMR Spectral Data Comparison (Predicted for 6-Formylpicolinonitrile vs.

Experimental for Pyridine-2-carboxaldehyde in CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

6-Formylpicolinonitrile ~192 C-7 (C=O)

~153 C-6

~150 C-2

~138 C-4

~129 C-3

~125 C-5

~117 C-8 (CN)

Pyridine-2-carboxaldehyde 193.4 C-7 (C=O)

152.9 C-2

150.2 C-6

137.0 C-4

127.8 C-5

121.0 C-3

Table 3: IR Spectral Data Comparison
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Compound Wavenumber (cm⁻¹)
Functional Group
Assignment

6-Formylpicolinonitrile

(Predicted)
~2230 C≡N Stretch

~1710 C=O Stretch (Aldehyde)

~1580, 1470
C=C/C=N Stretch (Aromatic

Ring)

Pyridine-2-carboxaldehyde

(Experimental)
1705 C=O Stretch (Aldehyde)

1585, 1465
C=C/C=N Stretch (Aromatic

Ring)

Table 4: Mass Spectrometry Data

Compound m/z Ion Assignment

6-Formylpicolinonitrile

(Predicted)[1]
133.03964 [M+H]⁺

155.02158 [M+Na]⁺

132.03181 [M]⁺

Pyridine-2-carboxaldehyde

(Experimental)
108.0444 [M+H]⁺

107.0371 [M]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with

a 5 mm BBO probe.
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Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a

relaxation delay of 1.0 s, and 16 scans.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240

ppm, a relaxation delay of 2.0 s, and 1024 scans.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova,

TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the ATR

crystal.

Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum was baseline-corrected and the peak positions

were identified.

Mass Spectrometry (MS)
Instrumentation: An Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray

ionization (ESI) source.

Sample Preparation: The sample was dissolved in a mixture of acetonitrile and water (1:1

v/v) to a concentration of approximately 1 µg/mL.

Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5

µL/min. Mass spectra were acquired in positive ion mode over a mass range of m/z 50-500.
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Data Processing: The mass spectra were analyzed to determine the accurate mass of the

molecular ion and its adducts.

Structural Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural validation of 6-Formylpicolinonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis and Structural Validation of 6-
Formylpicolinonitrile: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333604#spectroscopic-analysis-and-structural-
validation-of-6-formylpicolinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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